molecular formula C13H17N3O3 B8730796 1-(4-Nitrophenyl)-4-(oxetan-3-yl)piperazine

1-(4-Nitrophenyl)-4-(oxetan-3-yl)piperazine

Cat. No.: B8730796
M. Wt: 263.29 g/mol
InChI Key: PPCFNCCIOUYYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrophenyl)-4-(oxetan-3-yl)piperazine is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

1-(4-nitrophenyl)-4-(oxetan-3-yl)piperazine

InChI

InChI=1S/C13H17N3O3/c17-16(18)12-3-1-11(2-4-12)14-5-7-15(8-6-14)13-9-19-10-13/h1-4,13H,5-10H2

InChI Key

PPCFNCCIOUYYHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 117c (2.0 g, 8.23 mmol), zinc chloride (2.2 g, 16.4 mmol), oxetan-3-one (1.18 g, 16.4 mmol) in methanol (80 mL) was added NaBH3CN (1.02 g, 16.4 mmol). The mixture was stirred at 50° C. for 5 hours. The mixture was then concentrated under reduced pressure and the residue was diluted with water (100 mL). It was extracted with dichloromethane (3×100 mL) and the combined organic layer was concentrated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with 4:1 petroleum ether/ethyl acetate to afford 117d (1.65 g, 76%) as a yellow solid. MS: [M+H]+ 264.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Yield
76%

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